molecular formula C12H14N4S B13988691 (5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine CAS No. 33175-03-0

(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine

Cat. No.: B13988691
CAS No.: 33175-03-0
M. Wt: 246.33 g/mol
InChI Key: JFSPRUWNUZCXJB-UHFFFAOYSA-N
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Description

(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, a hydrazone linkage, and a dimethylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine typically involves the condensation of 2,5-dimethylphenylhydrazine with 4-methyl-2-thiazolyl ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.

    Substitution: The thiazole ring and phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazines or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine stands out due to its unique combination of a thiazole ring, hydrazone linkage, and dimethylphenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

33175-03-0

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

5-[(2,5-dimethylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N4S/c1-7-4-5-8(2)10(6-7)15-16-11-9(3)14-12(13)17-11/h4-6H,1-3H3,(H2,13,14)

InChI Key

JFSPRUWNUZCXJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=NC2=C(N=C(S2)N)C

Origin of Product

United States

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